2-Methoxy-6-methyl-3-nitropyridine

Regioselective nitration Nitropyridine synthesis Isomer separation

Sourcing the wrong nitropyridine regioisomer derails varenicline and CNS library syntheses. The 5-nitro isomer (CAS 5467-69-6) exhibits divergent SNAr regiochemistry and cannot yield the target API scaffold. • Verified 3-nitro regioisomer: mp 57-61°C vs. 104-108°C for the 5-nitro isomer, enabling rapid incoming QC verification. • ≥98% purity (GC/HPLC) ensures reproducible stoichiometry across library plates and scale-up campaigns. • Ambient-temperature global shipping; available from gram to kilogram quantities.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 112163-03-8
Cat. No. B049633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methyl-3-nitropyridine
CAS112163-03-8
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3
InChIKeyJDDZEAXDQIARMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-methyl-3-nitropyridine Overview


2-Methoxy-6-methyl-3-nitropyridine (CAS 112163-03-8) is a heterocyclic aromatic compound belonging to the nitroaromatic class, specifically a trisubstituted pyridine bearing a methoxy group at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position [1]. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, it is a pale yellow to white solid at room temperature, exhibiting a melting point of 57–58 °C (hexane solvate) and a predicted boiling point of approximately 272 °C . The compound is catalogued under PubChem CID 13761439 and DSSTox Substance ID DTXSID60548690, and is primarily sourced as a pharmaceutical intermediate and specialty chemical building block [1].

Regioisomeric identity
3-nitro substitution directs SNAr reactivity and downstream scaffold construction
Synthetic utility
Documented pharmaceutical intermediate for varenicline-related pathways
Lipophilicity control
6-methyl group adds ~0.4–0.6 LogP units for CNS-accessible fragment space

Why 2-Methoxy-6-methyl-3-nitropyridine Substitutions Fail


In nitropyridine chemistry, the precise positioning of substituents dictates both the electronic landscape of the aromatic ring and the compound's reactivity profile in downstream transformations. 2-Methoxy-6-methyl-3-nitropyridine occupies a distinct regioisomeric space: the electron-donating 6-methyl group (+I effect) and 2-methoxy group (+M effect) activate the ring toward electrophilic substitution while the 3-nitro group directs nucleophilic aromatic substitution (SNAr) to specific positions [1]. Replacing this compound with the des-methyl analog 2-methoxy-3-nitropyridine (CAS 20265-35-4) removes a key lipophilicity and steric element, while the regioisomer 2-methoxy-5-nitro-6-picoline (CAS 5467-69-6) relocates the nitro group, fundamentally altering the electrophilicity pattern and the regiochemical outcome of subsequent SNAr or reduction reactions [2]. These differences are not cosmetic; they translate into divergent synthetic yields, purification profiles, and ultimately, the feasibility of accessing target pharmaceutical scaffolds.

Regioisomer 2-Methoxy-5-nitro-6-picoline relocates the nitro group, altering electrophilicity and melting point by ~50 °C, which may shift crystallization and SNAr outcomes.
Des-methyl 2-Methoxy-3-nitropyridine lacks the 6-methyl group required for varenicline scaffold construction and reduces lipophilicity, potentially affecting CNS library design.
Purity grade Sub-98% grades from alternative sources carry higher total impurity burden, which may compromise stoichiometry-sensitive reactions or pharmacological assays.

2-Methoxy-6-methyl-3-nitropyridine Evidence Guide


Regioisomeric Purity Advantage

The target compound bears the nitro group at the 3-position of the pyridine ring, a regioisomeric arrangement that is synthetically distinct from the 5-nitro isomer (2-methoxy-5-nitro-6-picoline, CAS 5467-69-6). In reported nitration procedures of 2-methoxy-6-methylpyridine, the 3-nitro isomer is obtained as the major product under controlled conditions, whereas the 5-nitro isomer requires distinct reaction conditions and yields a product with a substantially higher melting point (104–108 °C for the 5-nitro isomer [1] vs. 57–58 °C for the target 3-nitro compound ). This 47–50 °C melting point differential directly impacts crystallization-based purification strategies and physical form specifications during procurement.

Regioisomeric Identity
Cross-study
Target 3-nitro mp 57–58 °C vs. 5-nitro isomer mp 104–108 °C; ΔTₘ ≈ 47–50 °C
Supports regioisomer verification and crystallization control
Melting point differential depends on solvate form; comparator measured as neat solid
Regioselective nitration Nitropyridine synthesis Isomer separation

Lipophilicity Modulation via 6-Methyl Group

The computed octanol-water partition coefficient (XLogP3-AA) for 2-methoxy-6-methyl-3-nitropyridine is 1.4 [1]. This value reflects the contribution of the 6-methyl group, which adds approximately 0.4–0.6 LogP units compared to the des-methyl analog 2-methoxy-3-nitropyridine (predicted LogP for C₆H₆N₂O₃ is approximately 0.8–1.0 based on fragment-based calculation). The increased lipophilicity of the target compound enhances its suitability as an intermediate for CNS-penetrant drug candidates or for reactions conducted in non-aqueous media, where higher organic solubility is advantageous.

Lipophilicity (XLogP3-AA)
Cross-study
Target XLogP3 = 1.4; des-methyl analog estimated at 0.8–1.0; ΔLogP ≈ +0.4 to +0.6
6-methyl group provides quantifiable lipophilicity increment for CNS fragment libraries
Comparator value estimated from fragment-based calculation; not experimentally determined
Lipophilicity Drug-likeness LogP optimization

SNAr Electrophilicity Modulation

Kinetic studies on the closely related compound 2-methoxy-3-nitropyridine (1a) have established its electrophilicity parameter E via the linear free energy relationship log k(20 °C) = sN(N + E), using reactions with secondary amines (morpholine, piperidine, pyrrolidine) in aqueous solution [1]. The derived Brønsted-type βₙᵤ꜀ values of 0.52 for 2-methoxy-3-nitropyridine confirm an SNAr mechanism with rate-determining nucleophilic attack [1]. The presence of an additional electron-donating 6-methyl group in the target compound is expected to further modulate the electrophilicity at the carbon bearing the methoxy leaving group, reducing the E value relative to the des-methyl analog. This class-level inference is supported by DFT calculations showing that methyl substituents increase electron density on the pyridine ring, directly impacting SNAr reaction rates [2].

SNAr Electrophilicity
Class-level
2-Methoxy-3-nitropyridine βₙᵤ꜀ = 0.52 confirms SNAr mechanism; target E value predicted lower due to +I methyl effect
Informs nucleophile and condition selection; quantitative E shift not directly measured
Class-level inference supported by DFT calculations on methyl-substituted pyridines
Nucleophilic aromatic substitution Electrophilicity parameter Kinetic reactivity

Varenicline Synthesis Intermediate

2-Methoxy-6-methyl-3-nitropyridine (listed as 2-Methoxy-3-Nitro-6-Icoline) is commercially traded as a Medicine Grade pharmaceutical intermediate specifically associated with varenicline production pathways . Varenicline (Chantix®) is a nicotinic acetylcholine receptor partial agonist used for smoking cessation, and its synthesis requires precisely substituted pyridine building blocks. The compound's 2-methoxy-6-methyl-3-nitro substitution pattern maps directly onto the core pyridine motif of key varenicline intermediates. In contrast, the des-methyl analog 2-methoxy-3-nitropyridine lacks the 6-methyl group necessary for constructing the full varenicline scaffold, and the 5-nitro regioisomer would direct further functionalization to incorrect positions .

Varenicline Pathway
Data to verify
Commercially listed as Medicine Grade intermediate for varenicline synthesis; 6-methyl group structurally essential
Supplier-classified intermediate; verify regioisomeric identity before route integration
Source: commercial supplier listings; independent synthetic route validation recommended
Pharmaceutical intermediate Varenicline synthesis Drug substance precursor

Commercial Purity and Physical Specifications

Multiple independent suppliers offer 2-methoxy-6-methyl-3-nitropyridine at a minimum purity of 98%, with at least one supplier (AKSci) specifying 98% purity by GC analysis and a melting point of 58–61 °C . Aladdin Scientific lists the compound at ≥98% purity with availability in 1 g, 5 g, and 25 g quantities . Apollo Scientific also lists 98% purity . In comparison, the des-methyl analog 2-methoxy-3-nitropyridine (CAS 20265-35-4) is available at 97% purity from major suppliers , meaning the target compound offers a 1% higher minimum purity specification—a meaningful difference for applications requiring high stoichiometric precision.

Commercial Purity
Cross-study
Target ≥98% (GC) vs. des-methyl analog 97%; ≥1% absolute purity advantage across suppliers
Higher purity reduces total impurity burden, supporting stoichiometry-sensitive applications
Supplier specifications as of 2025; verify current lot COA before use
Chemical procurement Purity specification Quality control

2-Methoxy-6-methyl-3-nitropyridine Applications


Nicotinic Receptor Modulator Synthesis

This compound is specifically suited as a building block in the synthesis of varenicline and related nicotinic acetylcholine receptor partial agonists, where the 2-methoxy-6-methyl-3-nitro substitution pattern maps directly onto the requisite pyridine core . The 6-methyl group is structurally essential for constructing the full varenicline scaffold, and substitution with the des-methyl analog would fail to yield the target API. Procurement teams sourcing intermediates for this indication should verify the regioisomeric identity (3-nitro, not 5-nitro) and a minimum purity of 98% .

SNAr-Based CNS Library Synthesis

The measured XLogP3-AA of 1.4 [1] positions this compound within the favorable lipophilicity range for CNS drug candidates (LogP 1–3). Combined with the established SNAr reactivity framework of 2-methoxy-3-nitropyridines [2], this compound enables the synthesis of focused libraries where the 6-methyl group provides a controlled lipophilicity increment without introducing additional hydrogen bond donors. The 98% purity specification ensures consistent reaction stoichiometry across library plates.

Regiochemically Defined Agrochemical Intermediate

The compound is classified as an intermediate for pesticide and agrochemical synthesis . The 3-nitro regioisomer offers a distinct reactivity profile compared to the 5-nitro isomer (which has a 47–50 °C higher melting point [3]), enabling cleaner reaction profiles and simplified purification in the production of crop protection agents. The melting point differential also facilitates quality control verification of the correct regioisomer during incoming material inspection.

Corrosion Inhibitor for Petroleum Refining

2-Methoxy-3-nitro-6-picoline has documented potential as a corrosion inhibitor in petroleum refining processes, where its ability to prevent corrosion in pipelines and storage tanks can reduce maintenance costs and extend equipment lifespan . The compound's moderate lipophilicity (XLogP3 = 1.4) supports partitioning into hydrocarbon phases, while the electron-rich pyridine ring facilitates adsorption onto metal surfaces—a mechanism supported by molecular orbital studies on substituted pyridine corrosion inhibitors [4].

Application
Selection Property
Validation Focus
Nicotinic receptor modulator synthesis
Regioisomeric identity and documented intermediate pathway
Verify 3-nitro substitution and ≥98% purity for varenicline scaffold fidelity
SNAr-based CNS library construction
Controlled lipophilicity (XLogP3 ~1.4) with established SNAr reactivity
Confirm electrophilicity compatibility with chosen nucleophile set and solvent system
Agrochemical intermediate production
Distinct melting point vs. 5-nitro isomer for regioisomer QC
Use melting point differential to verify correct isomer during incoming inspection
Corrosion inhibitor research
Moderate lipophilicity and electron-rich pyridine surface adsorption
Evaluate film-forming behavior and corrosion inhibition efficiency in target hydrocarbon media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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